Aqueous Solubility of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine vs. Pyridinylimidazole Kinase Inhibitors
The aqueous solubility of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is reported to be 38 µM . In comparison, representative pyridylmethyl analog kinase inhibitors (compounds 4n and 4o) exhibit aqueous solubilities of 140 µM and 200 µM, respectively, under kinetic solubility assay conditions [1]. This approximately 3.7- to 5.3-fold lower solubility for the target compound indicates a distinct physicochemical profile that may influence formulation requirements or assay design.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 38 µM |
| Comparator Or Baseline | Pyridylmethyl analog 4n (140 µM); Pyridylmethyl analog 4o (200 µM) |
| Quantified Difference | 3.7-fold lower than 4n; 5.3-fold lower than 4o |
| Conditions | Kinetic solubility assay (implied from comparator data source) |
Why This Matters
The lower solubility profile necessitates careful solvent selection (e.g., DMSO stock solutions) and may limit direct comparability to more soluble kinase inhibitor analogs in cellular assays without appropriate controls.
- [1] Pharmaceuticals (Basel). 2024 Feb 27;17(3):306. Table 3: Pyridylmethyl analogs. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC10976173/table/pharmaceuticals-17-00306-t003/ View Source
